molecular formula C34H30N2O4 B035050 2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone CAS No. 110590-81-3

2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone

Cat. No. B035050
M. Wt: 530.6 g/mol
InChI Key: AIPBSZJAQGGCPD-UHFFFAOYSA-N
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Description

Anthraquinone derivatives and their analogs, including compounds with complex substitutions, are of significant interest in scientific research due to their potential applications in materials science, electronics, and pharmacology. Their versatile chemical structure allows for a wide range of modifications, leading to diverse physical and chemical properties.

Synthesis Analysis

The synthesis of complex anthraquinone derivatives often involves condensation reactions, cyclization, and substitutions that introduce various functional groups into the anthraquinone core. For example, condensation of quinazoline with formyl-substituted uracil derivatives has been used to synthesize pyrimidine-fused flavins and deazaflavins, indicating a versatile approach to building complex heterocyclic systems around an anthraquinone framework (Yoneda & Koga, 1989).

Molecular Structure Analysis

Molecular structure analysis of anthraquinone derivatives, including X-ray diffraction and NMR spectroscopy, reveals the influence of substituents on the overall geometry and electronic structure of the molecules. The introduction of alkyl or aryl groups can significantly alter the molecular conformation and, consequently, the optical and electronic properties of these compounds.

Chemical Reactions and Properties

Anthraquinone derivatives undergo a variety of chemical reactions, including redox processes, photochemical transformations, and nucleophilic substitutions. These reactions can be tailored to modify the chemical and physical properties of the compounds for specific applications, such as in the development of organic semiconductors or photovoltaic materials.

Physical Properties Analysis

The physical properties of anthraquinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Thermal annealing, for instance, can affect the structural and optical properties of thin films made from these compounds, as demonstrated in studies on thermal evaporation techniques and the subsequent annealing effects (Qashou et al., 2017).

Scientific Research Applications

  • Optoelectronic Devices : Derivatives of this compound, such as perylene bisimide derivatives, have potential applications in optoelectronic devices. The properties of these materials can be significantly influenced by their molecular structures and the arrangement in assembled nanostructures (Guo, Zhang, Wang, & Li, 2019).

  • Dielectric and Electrical Properties : The dielectric relaxation behavior of certain thin films containing variants of this compound is affected by frequency and temperature, indicating potential use in electrical applications (Qashou, Darwish, Alharbi, Al Garni, & Hanafy, 2017).

  • Photodynamic Therapy : Some derivatives like Ru-BP, based on a ruthenium(II) phenanthroline bis(perylenediimide) dyad, have shown effectiveness in decreasing the viability of cancer cells under red light, making them promising for photodynamic therapy (Aksakal, Kazan, Eçik, & Yuksel, 2018).

  • Solar Cell Applications : Derivatives such as PF-PDIN show promise as cathode interlayers in inverted polymer solar cells, contributing to power conversion efficiency (Zhao, He, Wang, Chen, Wang, Zhang, & Yang, 2015).

  • Organic Electronics : Bay-linked diperylenediimide molecules, which have steric hindrance that decreases molecular aggregation, are used in organic electronics (Farr, Fontana, Zho, Wu, Li, Knutson, Rubin, & Schwartz, 2018).

  • Photodiodes : Polymer photodiodes with a broad spectral response, including those based on variants of this compound, are used for imaging in the near-infrared window of the atmosphere (Han, Yang, Ma, Qiao, & Wang, 2018).

  • Ultrafast Photomemory Devices : Liquid crystalline rylenediimides, a class including derivatives of this compound, are used as efficient charge blocking electrets in ultrafast photomemory devices (Lin, Lin, Yang, Li, Ercan, Hung, Chien, & Chen, 2021).

properties

IUPAC Name

7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O4/c1-5-17(6-2)35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18(7-3)8-4)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPBSZJAQGGCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553714
Record name 2,9-Di(pentan-3-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone

CAS RN

110590-81-3
Record name 2,9-Di(pentan-3-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-Di(pent-3-yl)-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 2
2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 3
Reactant of Route 3
2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 4
Reactant of Route 4
2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 5
Reactant of Route 5
2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 6
2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone

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